1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one
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Overview
Description
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one is an organic compound with the chemical formula C15H13NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. It appears as a colorless to yellow crystalline solid and has good solubility in common organic solvents .
Preparation Methods
The synthesis of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one can be achieved through several methods. One common synthetic route involves the acylation of carbazole with an acylating agent such as acetic anhydride. The reaction typically occurs under reflux conditions with a suitable catalyst to yield the desired product . Industrial production methods may involve similar acylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its photosensitive properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one can be compared with other carbazole derivatives such as:
- 1-(9H-carbazol-9-yl)ethan-1-one
- 1-(1-methyl-9H-carbazol-9-yl)ethan-1-one
- 1-(9-ethyl-9H-carbazol-3-yl)ethan-1-one These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications . The presence of the methoxy group in this compound imparts unique properties, making it suitable for specific applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(4-methoxycarbazol-9-yl)ethanone |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(15)18-2/h3-9H,1-2H3 |
InChI Key |
MQLPVDRQTMDJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C3=CC=CC=C31)C(=CC=C2)OC |
Origin of Product |
United States |
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